

environmental fate of 4-Chloro-2-nitrotoluene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-2-nitrotoluene

Cat. No.: B043163

[Get Quote](#)

An In-depth Technical Guide on the Environmental Fate of **4-Chloro-2-nitrotoluene**

Introduction

4-Chloro-2-nitrotoluene (CAS No. 89-59-8) is a halogenated nitroaromatic compound. It primarily serves as an intermediate in the synthesis of dyes, pigments, agrochemicals, and pharmaceuticals.^{[1][2]} Its industrial production and use can lead to its release into the environment, necessitating a thorough understanding of its environmental fate and transport to assess potential risks to ecosystems and human health. This document provides a comprehensive technical overview of the environmental behavior of **4-Chloro-2-nitrotoluene**, intended for researchers, scientists, and environmental professionals.

Physical and Chemical Properties

The environmental transport and fate of a chemical are largely governed by its physical and chemical properties. These properties for **4-Chloro-2-nitrotoluene** are summarized in the table below. The compound is a solid at room temperature with low water solubility, which influences its distribution in soil and water systems.^{[1][3]}

Table 1: Physical and Chemical Properties of **4-Chloro-2-nitrotoluene**

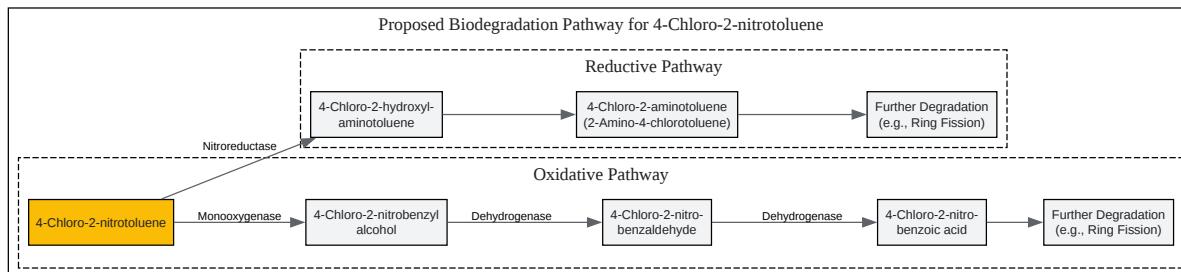
Property	Value	Reference(s)
Molecular Formula	C ₇ H ₆ CINO ₂	[3]
Molecular Weight	171.58 g/mol	
Appearance	Light yellow crystalline solid	[1][4]
Melting Point	34 - 38 °C	[3][4]
Boiling Point	239 - 240 °C (at 718 mmHg)	[3]
Water Solubility	109 mg/L (at 20 °C)	[3]
Vapor Pressure	0.0651 mmHg (at 25 °C)	[3]
Log K _{ow} (Octanol-Water Partition Coefficient)	3.247 (Estimated for isomer 2-Chloro-4-nitrotoluene)	[5]
K _{oc} (Soil Organic Carbon-Water Partition Coefficient)	~1391 (Estimated for isomer 2-Chloro-4-nitrotoluene)	[5]

Environmental Fate and Transport

The persistence and movement of **4-Chloro-2-nitrotoluene** in the environment are determined by a combination of abiotic and biotic processes, including degradation, sorption, and volatilization.

Abiotic Degradation

Abiotic degradation involves non-biological processes such as photolysis and hydrolysis.


- Photodegradation: In the atmosphere, compounds like **4-Chloro-2-nitrotoluene** are expected to exist primarily in the vapor phase.[6] They can undergo slow degradation by reacting with photochemically produced hydroxyl radicals. For the related isomer, 2-chloro-4-nitrotoluene, the estimated atmospheric half-life for this reaction is approximately 48 days.[5] In surface waters, photolysis may also occur, but specific rate data for **4-Chloro-2-nitrotoluene** are not readily available.[5]
- Hydrolysis: Due to its chemical structure, **4-Chloro-2-nitrotoluene** is not expected to undergo significant hydrolysis under typical environmental pH conditions.[5]

Biotic Degradation

Biodegradation is a key process for the removal of many organic contaminants from the environment.

- Persistence: Chlorinated nitroaromatic compounds are generally more resistant to microbial degradation than their non-chlorinated counterparts due to the presence of both electron-withdrawing chloro and nitro groups.^[7] **4-Chloro-2-nitrotoluene** is considered not readily biodegradable and may persist in the environment.^[1]
- Degradation Pathways: While specific pathways for **4-Chloro-2-nitrotoluene** are not extensively documented, degradation is likely to proceed via mechanisms observed for similar compounds like 4-nitrotoluene and other chloronitrobenzenes.^{[7][8]} Two primary initial steps are plausible:
 - Oxidation of the Methyl Group: Aerobic bacteria, such as *Pseudomonas* species, can initiate the degradation of 4-nitrotoluene by oxidizing the methyl group to form 4-nitrobenzyl alcohol, which is then converted to 4-nitrobenzoate.^[8]
 - Reduction of the Nitro Group: A common pathway for nitroaromatic compounds involves the enzymatic reduction of the nitro group to a hydroxylamino or amino group.^{[7][8][9]} For instance, *Mycobacterium* sp. can convert 4-nitrotoluene to 4-hydroxylaminotoluene under anaerobic conditions.^[9] The resulting amino- or hydroxylamino-chlorotoluene can then undergo further degradation, potentially leading to ring cleavage.

A proposed degradation pathway, based on these analogous reactions, is visualized below.

[Click to download full resolution via product page](#)

Proposed microbial degradation pathways for **4-Chloro-2-nitrotoluene**.

Mobility and Transport

- **Soil Mobility:** The mobility of organic compounds in soil is often predicted using the soil organic carbon-water partition coefficient (K_{oc}).^{[10][11]} A high K_{oc} value indicates strong adsorption to soil organic matter and thus low mobility.^[11] For the isomer 2-chloro-4-nitrotoluene, the estimated K_{oc} is approximately 1,391, which suggests slow mobility in soil.^[5] Therefore, **4-Chloro-2-nitrotoluene** is expected to be moderately to immobile in soil, with a tendency to partition to soil and sediment rather than remain in pore water.
- **Volatilization:** The tendency of a chemical to move from water to air is described by its Henry's Law constant. While a specific value for **4-Chloro-2-nitrotoluene** is not available, data for the related isomer 2-chloro-4-nitrotoluene suggest that volatilization from water can be an environmentally significant fate process, with an estimated volatilization half-life of about 32 hours from a model river.^[5] Volatilization from dry soil surfaces is expected to be slow.^[6]

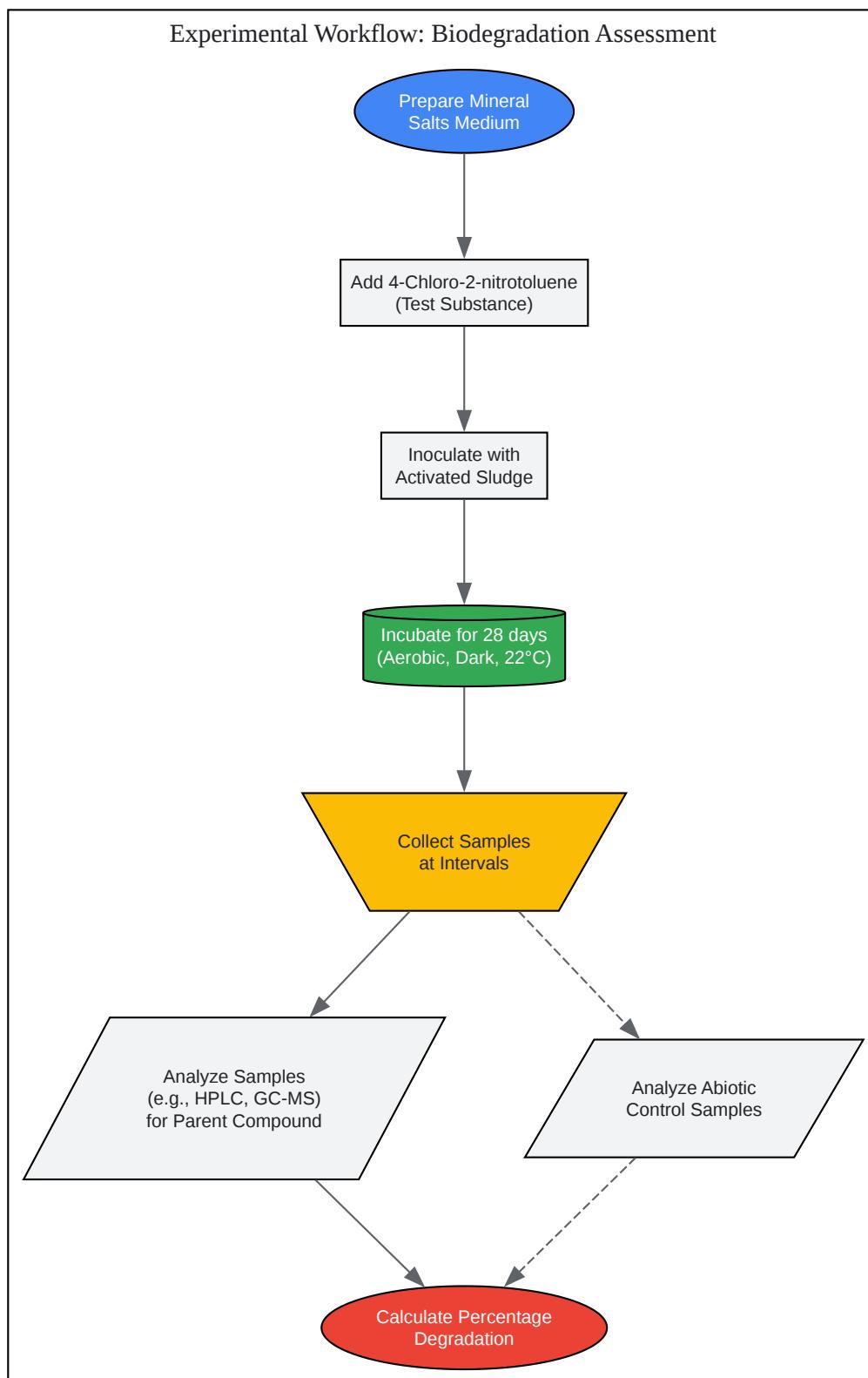
Bioaccumulation

- Bioaccumulation Potential: The potential for a chemical to accumulate in living organisms can be estimated from its octanol-water partition coefficient ($\log K_{ow}$). A $\log K_{ow}$ value greater than 3 generally indicates a potential for bioaccumulation. The estimated $\log K_{ow}$ for the isomer 2-chloro-4-nitrotoluene is 3.247.[5]
- Bioconcentration Factor (BCF): Based on this $\log K_{ow}$, the bioconcentration factor (BCF) for 2-chloro-4-nitrotoluene is estimated to be around 173.[5] This value suggests that bioaccumulation in aquatic organisms may be an important environmental consideration.[5]

Experimental Protocols

Investigating the environmental fate of **4-Chloro-2-nitrotoluene** involves specific experimental and analytical methods.

Biodegradation Assessment Protocol


A common method to assess biodegradability is the OECD 301 test series (Ready Biodegradability). A typical protocol involves:

- Inoculum Preparation: Use of an activated sludge from a domestic wastewater treatment plant as the microbial source.
- Test Setup: A defined concentration of **4-Chloro-2-nitrotoluene** is added as the sole carbon source to a mineral salts medium inoculated with the sludge.
- Incubation: The test vessels are incubated under aerobic conditions at a constant temperature (e.g., 20-25°C) in the dark for 28 days.
- Monitoring: The degradation is monitored by measuring parameters such as dissolved organic carbon (DOC) removal, biochemical oxygen demand (BOD), or direct analysis of the parent compound concentration over time using techniques like HPLC or GC-MS.
- Data Analysis: The percentage of degradation is calculated based on the parameter measured. Abiotic controls (sterile) are run in parallel to account for non-biological loss.

Soil Sorption (K_{oc}) Determination Protocol

The soil organic carbon-water partition coefficient (K_{oc}) is typically determined using a batch equilibrium method (OECD Guideline 106).

- Soil Selection: A minimum of three different soil types with varying organic carbon content and texture are selected.
- Solution Preparation: A solution of **4-Chloro-2-nitrotoluene** is prepared in a 0.01 M CaCl_2 solution, which acts as a background electrolyte.
- Equilibration: Known masses of soil are equilibrated with known volumes of the chemical solution in sealed containers. The containers are agitated at a constant temperature until equilibrium is reached (typically 24 hours).
- Phase Separation: The solid and aqueous phases are separated by centrifugation.
- Analysis: The concentration of **4-Chloro-2-nitrotoluene** remaining in the aqueous phase is measured by HPLC or GC. The amount sorbed to the soil is calculated by mass balance.
- Calculation: The soil-water distribution coefficient (K_d) is calculated for each soil. The K_{oc} is then determined by normalizing K_d to the organic carbon content of the respective soil ($K_{oc} = (K_d / \%OC) * 100$).

[Click to download full resolution via product page](#)

Workflow for assessing the aerobic biodegradation of a test substance.

Analytical Methods

The detection and quantification of **4-Chloro-2-nitrotoluene** in environmental matrices (water, soil) are crucial for fate studies.

- **Sample Preparation:** Extraction is a critical first step. For water samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used. For soil and sediment, methods like Soxhlet extraction or pressurized liquid extraction (PLE) are common.
- **Analysis:** High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for analysis. Gas Chromatography (GC) coupled with detectors such as an Electron Capture Detector (ECD), a Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometry (MS) provides high sensitivity and specificity for nitroaromatic compounds.[12]

Conclusion

4-Chloro-2-nitrotoluene is expected to be a persistent compound in the environment. Its primary fate is influenced by slow atmospheric photodegradation, potential for volatilization from water, and strong sorption to soil and sediment, which limits its mobility. While it is resistant to rapid biodegradation, microbial degradation can occur, likely proceeding through oxidative or reductive pathways. The compound's log K_{ow} suggests a potential for bioaccumulation in aquatic organisms. Due to its persistence and potential for bioaccumulation, releases of **4-Chloro-2-nitrotoluene** into the environment should be carefully managed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aarti-industries.com [aarti-industries.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chembk.com [chembk.com]
- 4. 4-Chloro-2-nitrotoluene - Safety Data Sheet [chemicalbook.com]

- 5. 2-Chloro-4-nitrotoluene | C7H6ClNO2 | CID 8491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Environmental Project, 941 – Substance flow analysis of 4-nitrotoluene – 5 Environmental and health hazards of 4-nitrotoluene [www2.mst.dk]
- 7. Novel Partial Reductive Pathway for 4-Chloronitrobenzene and Nitrobenzene Degradation in Comamonas sp. Strain CNB-1 - PMC [[pmc.ncbi.nlm.nih.gov](https://PMC.ncbi.nlm.nih.gov)]
- 8. Biodegradation of 4-nitrotoluene by Pseudomonas sp. strain 4NT - PMC [[pmc.ncbi.nlm.nih.gov](https://PMC.ncbi.nlm.nih.gov)]
- 9. A New 4-Nitrotoluene Degradation Pathway in a Mycobacterium Strain - PMC [[pmc.ncbi.nlm.nih.gov](https://PMC.ncbi.nlm.nih.gov)]
- 10. log KOC - ECETOC [ecetoc.org]
- 11. chemsafetypro.com [chemsafetypro.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- To cite this document: BenchChem. [environmental fate of 4-Chloro-2-nitrotoluene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b043163#environmental-fate-of-4-chloro-2-nitrotoluene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com